N,N-Dibenzoyl-2'-O-prop-2-en-1-yladenosine
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Overview
Description
N,N-Dibenzoyl-2’-O-prop-2-en-1-yladenosine is a chemical compound that belongs to the class of adenosine derivatives It is characterized by the presence of two benzoyl groups attached to the nitrogen atoms and a prop-2-en-1-yl group attached to the 2’-oxygen atom of the adenosine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzoyl-2’-O-prop-2-en-1-yladenosine typically involves the protection of the adenosine molecule followed by selective acylation and alkylation reactions. The process begins with the protection of the hydroxyl groups of adenosine using silyl or acetal protecting groups. Subsequently, the protected adenosine undergoes acylation with benzoyl chloride in the presence of a base such as pyridine to introduce the benzoyl groups.
Industrial Production Methods: Industrial production of N,N-Dibenzoyl-2’-O-prop-2-en-1-yladenosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: N,N-Dibenzoyl-2’-O-prop-2-en-1-yladenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups or the prop-2-en-1-yl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted adenosine derivatives.
Scientific Research Applications
N,N-Dibenzoyl-2’-O-prop-2-en-1-yladenosine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex adenosine derivatives.
Biology: Studied for its potential role in modulating biological pathways involving adenosine receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N,N-Dibenzoyl-2’-O-prop-2-en-1-yladenosine involves its interaction with adenosine receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in cellular signaling, affecting processes such as inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
- N,N-Dibenzoyl-1,2,3,4,7,8,9,10-octahydro-1,10-phenanthroline
- N-Benzoyl-2’-O-prop-2-en-1-yladenosine
- N,N-Dibenzoyl-2’-O-allyladenosine
Comparison: N,N-Dibenzoyl-2’-O-prop-2-en-1-yladenosine is unique due to the presence of both benzoyl and prop-2-en-1-yl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specific interactions with adenosine receptors, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
649719-89-1 |
---|---|
Molecular Formula |
C27H25N5O6 |
Molecular Weight |
515.5 g/mol |
IUPAC Name |
N-benzoyl-N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C27H25N5O6/c1-2-13-37-22-21(34)19(14-33)38-27(22)31-16-30-20-23(31)28-15-29-24(20)32(25(35)17-9-5-3-6-10-17)26(36)18-11-7-4-8-12-18/h2-12,15-16,19,21-22,27,33-34H,1,13-14H2/t19-,21-,22-,27-/m1/s1 |
InChI Key |
YEBGWQATZXMPMW-BMWKMAGWSA-N |
Isomeric SMILES |
C=CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3N(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)CO)O |
Canonical SMILES |
C=CCOC1C(C(OC1N2C=NC3=C2N=CN=C3N(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)CO)O |
Origin of Product |
United States |
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